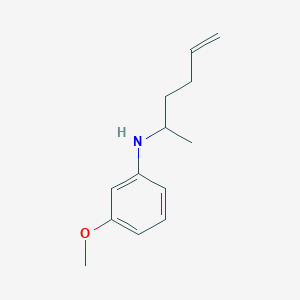

N-(Hex-5-en-2-yl)-3-methoxyaniline

Description

N-(Hex-5-en-2-yl)-3-methoxyaniline is a secondary amine derivative featuring a meta-methoxy-substituted aniline core and a hex-5-en-2-yl group attached to the nitrogen atom. The hex-5-en-2-yl substituent introduces an alkene moiety, which may influence stereochemical outcomes and physicochemical properties compared to saturated or cyclic analogues.

For example, 3-methoxyaniline derivatives are intermediates in pharmaceuticals (e.g., valproic acid analogues) and enzyme inhibitors (e.g., lignostilbene dioxygenase inhibitors) .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-3-methoxyaniline |

InChI |

InChI=1S/C13H19NO/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3 |

InChI Key |

XVTBQDOZNVREOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(Hex-5-en-2-yl)-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of aniline derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogues include alkyl/alkenyl chain length, branching, cyclic substituents, and aromatic groups. These differences impact synthesis efficiency, enantiomeric excess (ee), and functional properties.

Key Observations:

- Chain Length and Saturation : Linear alkyl chains (6f, 6g) yield moderately (~60–64% ee), while unsaturated or branched alkenyl groups (6h) improve stereoselectivity (82% ee) due to conformational rigidity .

- Cyclic Substituents : The cyclopropylethyl group (6i) maintains high ee (82%) but reduces yield (62%), likely due to steric challenges during synthesis .

- Aromatic/Complex Groups : Compound 6j achieves the highest ee (91%) and yield (80%), attributed to enhanced stereochemical control from the benzo[d][1,3]dioxol-5-yl group .

Biological Activity

N-(Hex-5-en-2-yl)-3-methoxyaniline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a methoxy group attached to an aniline structure with a hexenyl side chain. The synthesis typically involves the reaction of 3-methoxyaniline with hex-5-en-2-yl halide under basic conditions, often utilizing solvents such as dichloromethane or toluene. The reaction is facilitated by bases like potassium carbonate or sodium hydroxide, which promote nucleophilic substitution reactions .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including:

- Enzyme Inhibition : Methoxy-substituted anilines can interact with specific enzymes involved in cancer progression, potentially leading to reduced tumor growth .

- Cellular Mechanisms : Studies suggest that this compound can influence cellular signaling pathways, which may result in apoptosis (programmed cell death) in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Research indicates that it may be effective against protozoan parasites, such as Trypanosoma brucei, which is responsible for sleeping sickness . The compound's mechanism of action likely involves interaction with critical biological targets within these organisms.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. This binding can inhibit their activity or alter their function, leading to therapeutic effects. For instance:

- Enzyme Interaction : The compound may inhibit enzymes essential for the survival and proliferation of pathogens or cancer cells .

- Receptor Modulation : It could act as either an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways critical for cellular function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : One study reported the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth at certain concentrations .

- Antimicrobial Efficacy : Another investigation highlighted its potential against Trypanosoma brucei, suggesting that it could serve as a lead compound for developing new treatments for parasitic infections .

Data Summary

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Enzyme inhibition and apoptosis induction | |

| Antimicrobial | Trypanosoma brucei | Interaction with essential biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.